2-Methyltetrahydrofuran-3-one

Beschreibung

Nomenclature and Chemical Structure Elucidation

The systematic identification and structural understanding of 2-Methyltetrahydrofuran-3-one are fundamental to its study in chemical research.

IUPAC Naming Conventions: 2-Methyloxolan-3-one

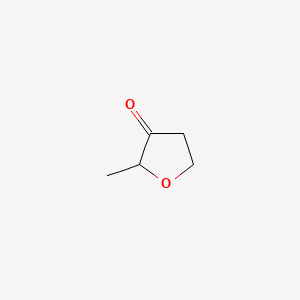

According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name for this compound is 2-Methyloxolan-3-one. wikipedia.orgthermofisher.comnih.gov This systematic name precisely describes the molecule's composition. "Oxolane" specifies a five-membered saturated ring containing one oxygen atom, "3-one" indicates a ketone functional group at the third position of the ring, and "2-methyl" denotes a methyl group attached to the second carbon atom. thermofisher.comnih.gov The compound is also known by several other names, including 2-Methyltetrahydro-3-furanone and Coffee furanone. wikipedia.orgfishersci.ca

Ring System and Functional Groups

The core of this compound is a tetrahydrofuran (B95107) ring, which is a five-membered heterocyclic ether. solubilityofthings.comhmdb.ca This saturated ring system consists of four carbon atoms and one oxygen atom. hmdb.ca The key functional groups present in the molecule are a ketone group (a carbonyl group bonded to two carbon atoms) at the 3-position and a methyl group at the 2-position of the tetrahydrofuran ring. solubilityofthings.comhmdb.ca This arrangement of a cyclic ether and a ketone significantly influences its chemical properties and reactivity. solubilityofthings.com

Stereochemical Considerations: Chiral Center and Stereoisomers

This compound possesses a chiral center at the second carbon atom of the tetrahydrofuran ring, the point of attachment for the methyl group. google.com This chirality gives rise to the existence of two stereoisomers: (R)-2-Methyltetrahydrofuran-3-one and (S)-2-Methyltetrahydrofuran-3-one. google.com These enantiomers are non-superimposable mirror images of each other. The specific spatial arrangement, or stereochemistry, of these isomers is a critical area of study, as it has been shown that the aroma characteristics of chiral fragrance compounds are closely linked to their stereostructures. google.com

Historical Context and Discovery in Natural Products

The story of this compound is intrinsically linked to the chemistry of flavor and aroma, particularly in roasted coffee.

Isolation and Identification from Roasted Coffee (Coffee Furanone)

This compound is a well-known volatile constituent of the aroma complex of roasted coffee, which has led to its common name, "coffee furanone". wikipedia.orgperfumerflavorist.comglpbio.com Its formation occurs during the roasting of coffee beans (Coffea arabica L.). perfumerflavorist.com Research has demonstrated that this compound, along with furfural (B47365) and 2,3-pentanedione, constitutes a significant portion of the volatile compounds produced when coffee is heated at high temperatures. perfumerflavorist.com The structure of this important flavor compound was elucidated through spectroscopic techniques and confirmed by chemical synthesis. tandfonline.com

Occurrence in Other Natural Sources

Beyond its prominent role in coffee aroma, this compound has been identified in a variety of other natural sources. google.com These include roasted filberts, beer, rum, roasted almonds, potato chips, tobacco, and soy sauce. perfumerflavorist.com It has also been detected in yogurt, rice cakes, oat flour, and scallops. google.com The presence of this compound in such a diverse range of foods and beverages highlights its significance in the development of desirable flavors and aromas through processes like the Maillard reaction. perfumerflavorist.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H8O2 | wikipedia.orgfishersci.ca |

| Molar Mass | 100.117 g·mol−1 | wikipedia.orgfishersci.ca |

| Boiling Point | 139 °C (282 °F; 412 K) | wikipedia.orgnih.gov |

| Density | 1.040 g/cm3 (at 20 °C) | wikipedia.org |

| Appearance | Clear colorless to pale yellow liquid | thermofisher.com |

| IUPAC Name | 2-methyloxolan-3-one | thermofisher.comfishersci.ca |

| CAS Number | 3188-00-9 | thermofisher.comfishersci.ca |

Significance in Advanced Chemical Research

Role in Flavor Chemistry and Aroma Generation Mechanisms

This compound is a prominent compound in the field of flavor and fragrance chemistry, primarily due to its desirable sensory characteristics. chemimpex.comchemimpex.com Often called "coffee furanone," it is a key volatile constituent responsible for the characteristic aroma of roasted coffee. wikipedia.orgperfumerflavorist.com Its aroma profile is complex, described as having a bread-like odor with a buttery top note, and nutty, astringent qualities with a creamy almond nuance. perfumerflavorist.comperfumerflavorist.comthegoodscentscompany.com This pleasant, sweet caramel (B1170704) character makes it a valuable ingredient in the food and beverage industry. wikipedia.org

The compound is naturally present in a variety of cooked and fermented foods. perfumerflavorist.comperfumerflavorist.com Besides coffee, it has been identified in roasted filberts, beer, rum, roasted almonds, potato chips, tobacco, and soy sauce. perfumerflavorist.comperfumerflavorist.com Its application in the flavor industry is extensive, where it is used to enhance roasted flavorings and in almond, rum, cocoa, brandy, and caramel formulations. perfumerflavorist.comperfumerflavorist.com It also finds use in bakery, beef, chocolate, and dairy products. perfumerflavorist.com

The generation of this compound is closely linked to the Maillard reaction, a fundamental process in food chemistry that occurs when amino acids and reducing sugars react at elevated temperatures. perfumerflavorist.comperfumerflavorist.com Specifically, it is known to form from the Maillard reaction involving the amino acid cysteine and the vitamin thiamine (B1217682) with reducing sugars. perfumerflavorist.comperfumerflavorist.com Research has demonstrated its formation during the roasting of coffee beans; studies by Ruiz et al. showed that it, along with furfural and 2,3-pentanedione, constituted the majority of roasted coffee volatiles when heated at 230°C for 8 minutes. perfumerflavorist.comperfumerflavorist.com

Table 1: Natural Occurrence and Aroma Profile of this compound

| Attribute | Description | Source(s) |

| Common Name | Coffee Furanone | perfumerflavorist.com, wikipedia.org, chemimpex.com |

| Aroma Profile | Bread-like, buttery top note, nutty, astringent, creamy almond nuance, sweet caramel character. | perfumerflavorist.com, wikipedia.org, thegoodscentscompany.com |

| Found In | Coffee, roasted filberts, beer, rum, roasted almonds, potato chips, tobacco, soy sauce, dried scallops. | perfumerflavorist.com, perfumerflavorist.com |

| Flavor Applications | Roasted flavorings, almond, rum, cocoa, brandy, caramel, bakery, beef, chocolate, dairy products. | perfumerflavorist.com, perfumerflavorist.com |

Emerging Applications in Green Chemistry and Sustainable Synthesis

In the push towards more environmentally responsible chemical processes, this compound has emerged as a compound of interest in green chemistry. solubilityofthings.com Its favorable profile includes low toxicity and production from renewable resources, making it a sustainable alternative to many conventional solvents. solubilityofthings.comchemimpex.com This compound is considered a bio-based solvent, as its precursors, such as levulinic acid and furfural, can be derived from the carbohydrate fractions of lignocellulosic biomass like corn crops, sugarcane bagasse, and oat hulls. researchgate.netresearchgate.net

The shift to using solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), a related compound, underscores the move towards greener chemical processes that adhere to the principles of reduction, recycling, and reuse. researchgate.net this compound is valued for its ability to dissolve a wide range of substances, enhancing its utility in eco-friendly synthesis methods. solubilityofthings.comchemimpex.com Its biodegradability is another significant advantage, contributing to a more favorable environmental footprint. researchgate.net The development of synthesis routes that are economical, environmentally friendly, and produce high-quality products is a key goal in modern chemistry, and this compound is part of that effort. google.com Recent research has highlighted its use as an innovative, food-grade solvent that is generally recognized as safe (GRAS). researchgate.net

Table 2: Green Chemistry Profile of this compound

| Feature | Significance in Sustainable Synthesis | Source(s) |

| Origin | Can be derived from renewable biomass (e.g., furfural, levulinic acid). | solubilityofthings.com, researchgate.net, researchgate.net |

| Solvent Properties | A versatile, bio-based solvent that can dissolve a wide range of substances. | solubilityofthings.com, chemimpex.com |

| Environmental Profile | Low toxicity, biodegradable, and considered environmentally friendly. | chemimpex.com, researchgate.net |

| Regulatory Status | Generally Recognized As Safe (GRAS) and suitable as a food-grade solvent. | researchgate.net |

Intermediary Role in Complex Organic Synthesis

Beyond its roles in flavor and green chemistry, this compound is a crucial intermediate in complex organic synthesis. chemimpex.comdataintelo.com Its unique structure, featuring a reactive carbonyl group within a tetrahydrofuran ring, allows it to participate in a variety of chemical reactions. solubilityofthings.com This makes it a valuable building block for creating more complex molecules. chemimpex.com

The compound serves as a key intermediate in the production of a range of chemical products, including pharmaceuticals, agrochemicals, and other fine or specialty chemicals. chemimpex.comchemimpex.com In medicinal chemistry, it is utilized in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs. chemimpex.com Its ability to facilitate reactions and improve process efficiency, potentially leading to higher yields and shorter reaction times, makes it a preferred choice for many chemical processes. chemimpex.comchemimpex.com Synthetic routes to produce this compound itself include the acid-catalyzed ring closure of β-alkoxy-diazoketones and the hydrolytic decarboxylation of 2-methyl-4-carbomethoxytetrahydrofuran-3-one. chemicalbook.comchemicalbook.com Its versatility ensures its continued importance in both academic research and industrial-scale chemical manufacturing. solubilityofthings.com

Table 3: Applications as a Synthetic Intermediate

| Industry | Application | Source(s) |

| Pharmaceuticals | Used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and in drug formulation. | chemimpex.com, chemimpex.com |

| Agrochemicals | Serves as a building block for various agricultural chemicals. | chemimpex.com, chemimpex.com |

| Fine & Specialty Chemicals | A valuable intermediate for producing a wide range of fine and specialty chemical products. | chemimpex.com |

| Polymer Industry | Acts as a building block for synthesizing various polymers. | chemimpex.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyloxolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWYQRVIQDNGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047677 | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Wintergreen-like aroma | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

138.00 to 139.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in oils, Soluble (in ethanol) | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.180-1.185 | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3188-00-9 | |

| Record name | Dihydro-2-methyl-3(2H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3188-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003188009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Furanone, dihydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyltetrahydrofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTETRAHYDROFURAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3703CL967 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Strategies for 2 Methyltetrahydrofuran 3 One

Classical and Established Synthetic Routes

Several synthetic approaches for the construction of 2-Methyltetrahydrofuran-3-one have been reported in the literature. These methods range from ring-closure reactions to the oxidation of precursors.

One of the earliest successful syntheses of this compound was reported by Wynberg in 1963. wikipedia.org This method is based on the acid-catalyzed ring closure of β-alkoxy diazoketones. The process involves the intramolecular cyclization of the diazoketone precursor in the presence of an acid catalyst, which facilitates the formation of the tetrahydrofuranone ring structure.

A notable synthetic route involves the condensation of ethyl lactate (B86563) with methyl acrylate. wikipedia.org This approach leverages readily available starting materials to construct the core structure of the target molecule. The reaction is typically carried out in a dimethyl sulfoxide (B87167) (DMSO) solution or under phase transfer conditions, sometimes utilizing ionic liquids. wikipedia.org A similar synthesis starting from lactic acid has been noted for its simple process, high conversion rate, and low environmental impact. wikipedia.org

This compound can be synthesized through the hydrolytic decarboxylation of 2-methyl-4-carbomethoxytetrahydrofuran-3-one. chemicalbook.com This process involves the removal of the carbomethoxy group from the precursor molecule through hydrolysis, followed by the loss of carbon dioxide (decarboxylation) to yield the final ketone.

Table 1: Overview of Decarboxylation Approach

| Precursor | Reaction Type | Key Transformation |

| 2-Methyl-4-carbomethoxytetrahydrofuran-3-one | Hydrolytic Decarboxylation | Removal of carbomethoxy group to form the target ketone. |

A short and efficient synthesis has been developed involving the oxidative hydroxylation of 2-acetylbutyrolactone (B121156), a common and inexpensive starting material. tandfonline.comtandfonline.com This method provides a satisfactory yield of 55.2%. tandfonline.comtandfonline.com The reaction uses an oxidizing agent like Oxone® in a buffered aqueous solution, maintaining a pH above 8.5. tandfonline.com The proposed mechanism involves the hydroxylation of 2-acetylbutyrolactone to form an intermediate, followed by the opening of the lactone ring and decarboxylation to a dihydroxyketone. Subsequent formation of a hemiacetal and dehydration leads to the final product. tandfonline.com

Table 2: Reaction Conditions for Oxidative Hydroxylation

| Starting Material | Oxidizing Agent | pH Condition | Yield |

| 2-Acetylbutyrolactone | Oxone® | > 8.5 | 55.2% |

The direct oxidation of 2-methyltetrahydrofuran (B130290) represents another synthetic pathway. wikipedia.org This method employs lithium hypochlorite (B82951) in the presence of ruthenium catalysts to achieve the transformation. wikipedia.org Ruthenium complexes are known to be effective catalysts for various oxidation reactions, including the selective oxidation of C-H bonds adjacent to an ether oxygen atom. researchgate.netnih.gov High-valent ruthenium-oxo species are often implicated as the active oxidizing agents in these transformations. nih.gov

A multi-step synthesis of this compound starts from the chiral precursor (R)-2-(1-hydroxyethyl)-1,3-dithiane. chemicalbook.com This approach involves a two-step reaction sequence. The first step is a reaction with methanesulfonyl chloride in a tetrahydrofuran (B95107) and hexane (B92381) solvent mixture at low temperatures (-78 to 0 °C). The second step involves treatment with mercuric oxide (HgO) and mercuric chloride (HgCl₂) to yield the target compound. chemicalbook.com This method is an example of using dithiane chemistry for the construction of carbonyl compounds. wikipedia.org

Asymmetric Synthesis and Enantioselective Approaches

The chiral nature of this compound has prompted the development of asymmetric synthetic routes to access its specific stereoisomers. These enantioselective approaches are crucial for applications in flavor chemistry and as chiral building blocks in organic synthesis.

The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. This reaction has been successfully employed in the preparation of key chiral precursors to this compound.

A notable application of this methodology is in the synthesis of the four stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate, where chiral 2-methyl-3-hydroxy-tetrahydrofuran serves as a crucial intermediate. The synthesis commences with the Sharpless asymmetric dihydroxylation of an appropriate alkene precursor. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to stereoselectively introduce two hydroxyl groups across the double bond.

The choice of the chiral ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL, dictates the facial selectivity of the dihydroxylation, leading to the formation of a specific enantiomer of the diol. For instance, the enantiomers of cis-2-methyl-3-hydroxy-tetrahydrofuran can be obtained through this method. Subsequently, the corresponding trans isomers can be accessed via a Mitsunobu reaction on the cis-isomers. The resulting chiral diols are then poised for oxidation to the target ketone, this compound.

The enantiomeric excess (ee) of the products is a critical measure of the success of the asymmetric synthesis. In the synthesis of the aforementioned thiol acetates, the intermediates derived from Sharpless AD were obtained with enantiomeric excesses of 80% for the (2R,3S)- and (2R,3R)-isomers, and 62% for the (2S,3R)- and (2S,3S)-isomers.

Following the creation of a chiral diol, such as 2-methyl-3-hydroxy-tetrahydrofuran, the subsequent step in the synthesis of this compound is the oxidation of the secondary alcohol to a ketone. The Swern oxidation is a widely used and mild method for this transformation, notable for its high efficiency and tolerance of various functional groups. researchgate.net

The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, to effect the oxidation. researchgate.net The reaction proceeds under cryogenic conditions, typically around -78 °C, to ensure the stability of the reactive intermediates. chem-station.com An organic base, such as triethylamine, is then added to facilitate the elimination reaction that yields the final ketone product. researchgate.net

This two-step sequence, combining Sharpless asymmetric dihydroxylation and Swern oxidation, represents a viable pathway to chiral, enantioenriched this compound. The mild conditions of the Swern oxidation are particularly advantageous as they minimize the risk of racemization at the adjacent stereocenter, thereby preserving the enantiopurity established in the dihydroxylation step.

Table 1: Reagents and Conditions for Swern Oxidation

| Reagent | Function | Typical Conditions |

|---|---|---|

| Oxalyl Chloride or Trifluoroacetic Anhydride | DMSO Activator | Added at low temperature (-78 °C) |

| Dimethyl Sulfoxide (DMSO) | Oxidant | Used as both reagent and solvent |

| Secondary Alcohol | Substrate | The chiral diol precursor |

| Triethylamine or other hindered base | Base | Added to facilitate elimination |

| Dichloromethane | Solvent | Common solvent for the reaction |

While the Sharpless dihydroxylation followed by oxidation is a well-established route, direct catalytic asymmetric synthesis of substituted tetrahydrofurans is an area of ongoing research. These methods aim to construct the chiral tetrahydrofuran ring and install the required functional groups in a single, efficient step. Organocatalysis, for example, has emerged as a powerful tool for the asymmetric synthesis of complex molecules. However, specific applications of these advanced catalytic strategies to directly produce enantiomerically enriched this compound are not extensively documented in the current literature.

The enantioselective addition of organometallic reagents to carbonyl compounds or their precursors is a cornerstone of modern asymmetric synthesis. This approach could theoretically be applied to construct the chiral center at the 2-position of this compound. Such a strategy might involve the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to a suitable prochiral tetrahydrofuran-3-one precursor in the presence of a chiral ligand or catalyst. Despite the broad utility of this class of reactions, specific examples detailing the enantioselective addition of organometallic reagents for the synthesis of this compound are not prominently featured in available scientific reports.

Biomass-Derived Precursor Synthesis and Bio-based Routes

The increasing demand for sustainable chemical production has driven research into the use of biomass-derived feedstocks. Levulinic acid (LA) and its derivative, γ-valerolactone (GVL), are key platform molecules that can be obtained from lignocellulosic biomass. nih.gov

Extensive research has been conducted on the catalytic conversion of levulinic acid and γ-valerolactone into 2-methyltetrahydrofuran (2-MTHF), a valuable biofuel and green solvent. nih.govrepec.org This transformation typically involves a series of hydrogenation and dehydration/cyclization steps over various heterogeneous catalysts. repec.org For instance, LA can be hydrogenated to GVL, which is then further hydrogenated to 1,4-pentanediol (B150768). Subsequent dehydration of 1,4-pentanediol yields 2-MTHF. repec.org

Table 2: Catalytic Systems for the Conversion of Levulinic Acid to 2-Methyltetrahydrofuran

| Catalyst | Precursor | Key Intermediates | Solvent | Selectivity to 2-MTHF (%) |

|---|---|---|---|---|

| Pt-Mo/H-β | Levulinic Acid | 1,4-pentanediol | Water | 86 |

| Pd-Cu/ZrO₂ | Levulinic Acid | γ-valerolactone, 1,4-pentanediol | Water | - |

| Ru-based complexes | Levulinic Acid | γ-valerolactone, 1,4-pentanediol | - | 87 |

| CuO/Al₂O₃ | γ-valerolactone | - | - | 98 |

Despite the well-established pathways from LA and GVL to 2-methyltetrahydrofuran, the synthesis of this compound from these biomass-derived precursors is not a commonly reported transformation. The existing catalytic systems are designed to achieve complete reduction of the carbonyl functionalities, leading to the fully saturated ether, rather than the ketone. The development of selective oxidation methods for intermediates in the LA/GVL to 2-MTHF conversion pathway could potentially open up a bio-based route to this compound, but this remains an area for future research.

Hydrogenation of Furfural (B47365) and LA

The production of 2-methyltetrahydrofuran (2-MTHF) is primarily achieved through two main pathways: the sequential hydrogenation of furfural and the hydrogenation of levulinic acid (LA). nih.gov Both furfural and LA are platform chemicals derivable from the acid hydrolysis of waste biomass, such as corn cobs, bagasse, and oat hulls. nih.govgoogle.comresearchgate.net

The second major route involves the catalytic conversion of levulinic acid. This process includes steps of hydrogenation, dehydration, and hydrocleavage. mdpi.com Through sequential hydrogenation, LA is converted into key intermediates such as γ-valerolactone (Gvl) and 1,4-pentanediol (1,4-PDO), which subsequently cyclizes to form 2-MTHF. nih.govmdpi.comresearchgate.net Compared to the furfural route, the conversion of LA to 2-MTHF is more efficient in terms of hydrogen consumption, requiring only 3 equivalents of H2. nih.gov Furthermore, this pathway can demonstrate higher selectivity towards 2-MTHF, generating fewer side products. nih.govmdpi.com While the hydrogenation of furfural can lead to byproducts like cyclopentanone, furfuryl alcohol, and various pentanediols, the LA conversion primarily yields Gvl and 1,4-pentanediol as side products. mdpi.com

Metal-Supported Catalysts in 2-MTHF Synthesis

The catalytic hydrogenation of furfural and levulinic acid to 2-MTHF relies heavily on the use of heterogeneous metal-supported catalysts. nih.gov These catalysts are designed to provide high efficiency and selectivity for the desired product. The choice of both the active metal and the support material is crucial for the catalyst's performance.

A wide range of metals have been investigated for these reactions. Noble metals such as palladium (Pd), platinum (Pt), ruthenium (Ru), and rhodium (Rh) are highly effective. google.commdpi.comgoogle.com For instance, a process for the one-stage hydrogenation of furfural utilizes a supported catalyst containing noble metals like palladium and/or platinum. google.com Non-noble metals, particularly nickel (Ni) and copper (Cu), are also widely used, often in bimetallic formulations to enhance performance. nih.govmdpi.comresearchgate.net

The support material plays a critical role in dispersing the active metal sites and can influence the catalytic activity. nih.gov Common supports include alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and activated carbon. nih.govmdpi.com Research has shown that bimetallic and trimetallic catalysts can offer superior performance compared to their monometallic counterparts. acs.org For example, an 8 wt% Ni–72 wt% Cu/SiO₂ catalyst demonstrated exceptional selectivity for 2-MTHF (89%) from LA, with the nickel acting as a promoter. nih.gov Similarly, catalysts enhanced with rhenium oxide (ReOx) and tungsten oxide (WOx) have shown boosted activity for the conversion of furfural to 2-MF and 2-MTHF. acs.org

The table below summarizes the performance of various catalytic systems in the synthesis of 2-MTHF.

| Feedstock | Catalyst | Temperature (°C) | Pressure | Max. Yield/Selectivity of 2-MTHF | Reference |

| Furfural | 4% Ir-4% Ni/C | 220 | 750 psig | ~74% Selectivity | researchgate.net |

| Furfural | ReCuAl | 220 | Continuous Flow | 80.4% combined yield of 2-MF and 2-MTHF | acs.org |

| Furfural | WCuAl | 220 | Continuous Flow | 89.0% combined yield of 2-MF and 2-MTHF | acs.org |

| Levulinic Acid | 8 wt% Ni–72 wt% Cu/SiO₂ | Not Specified | Not Specified | 89% Selectivity | nih.gov |

| Levulinic Acid | Cu1Ni2/Al2O3 | 190 | 5 MPa | 87.6% Yield | researchgate.net |

Sustainable Production Practices and Innovations in Production Techniques

The production of 2-MTHF is increasingly aligned with principles of sustainability and green chemistry, driven by its origin from renewable resources and its application as an environmentally friendly solvent. nih.govresearchgate.net Innovations in production focus on utilizing sustainable feedstocks and improving process efficiency.

2-MTHF is derived from natural, renewable sources such as agricultural by-products, including corn cobs and sugarcane bagasse. nih.govnih.gov The process begins with the acid hydrolysis of pentosans present in this biomass to produce furfural, a key starting material. nih.gov This bio-based origin positions 2-MTHF as a greener alternative to petroleum-derived solvents. repec.orgresearchgate.net Life cycle assessments (LCA) have been conducted to evaluate the sustainability of 2-MTHF manufactured from different biomass resources, confirming its favorable environmental footprint. nih.govrepec.org One such analysis determined that the cradle-to-gate life cycle emissions for producing 1 kg of 2-MTHF from renewable feedstocks were just 0.191 kg. nih.gov

The synthesis of 2-MTHF embodies several core principles of green chemistry.

Use of Renewable Feedstocks (Principle 7): 2-MTHF is manufactured from lignocellulosic biomass, a renewable resource, reducing reliance on finite fossil fuels. nih.govnih.govresearchgate.net

Catalysis (Principle 9): The conversion processes rely on catalytic reactions rather than stoichiometric reagents. nih.govmdpi.com Catalysts allow for reactions with higher atom economy, lower energy requirements, and reduced waste generation.

Designing Safer Chemicals (Principle 4): 2-MTHF itself is considered a green solvent and a safer alternative to conventional solvents like tetrahydrofuran (THF) and chlorinated solvents. nih.govnih.govresearchgate.net Its production from sustainable sources further enhances its green profile. acs.org

Innovations continue to advance the green credentials of 2-MTHF synthesis. The development of one-pot or one-stage reactions to convert furfural directly to 2-MTHF simplifies the process, minimizes separation steps, and reduces waste. google.comgoogle.com

A key goal in the sustainable production of 2-MTHF is the minimization of energy consumption and waste. nih.gov The selection of highly active and selective catalysts allows reactions to be carried out under milder conditions, such as lower temperatures and pressures, thereby reducing energy input. nih.gov

The development of continuous-flow processes, as opposed to batch reactors, can also improve energy efficiency and process control. nih.gov Furthermore, the pathway from levulinic acid is noted for its efficiency, requiring less hydrogen gas compared to the furfural route, which contributes to both cost and energy savings. nih.gov

A significant advantage of bio-based production is the potential for a drastically reduced carbon footprint. A life cycle analysis showed that using 2-MTHF produced from renewable resources in an industrial scenario can result in a 97% reduction in emissions compared to the use of THF synthesized through a conventional chemical route. nih.govresearchgate.net The ability to recycle and reuse 2-MTHF is facilitated by its low water miscibility, which simplifies work-up procedures and reduces aqueous waste streams. researchgate.net

Chemical Reactivity and Mechanistic Studies of 2 Methyltetrahydrofuran 3 One

Reaction Pathways and Transformation Chemistry

2-Methyltetrahydrofuran-3-one is a bifunctional molecule containing both a ketone and a cyclic ether (tetrahydrofuran ring). This unique combination of functional groups dictates its chemical reactivity, allowing for a range of transformations at both the carbonyl carbon and the ether linkage. The interplay between these two functionalities can also lead to complex reaction pathways.

The carbonyl group in this compound is a primary site for chemical reactions, characteristic of ketones. The carbon atom of the carbonyl is electrophilic, making it susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions: A fundamental reaction of ketones is the nucleophilic addition to the carbonyl carbon. This reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the addition product. A wide array of nucleophiles can participate in these reactions.

For instance, organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the carbonyl group, forming tertiary alcohols after acidic workup. Similarly, reduction of the ketone with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol, 2-methyltetrahydrofuran-3-ol.

Another important nucleophilic addition is the formation of cyanohydrins upon treatment with hydrogen cyanide (HCN) or a cyanide salt in the presence of an acid. The resulting cyanohydrin can be a valuable intermediate for the synthesis of α-hydroxy acids and β-amino alcohols.

Condensation Reactions: The presence of α-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group) in this compound allows it to undergo condensation reactions. In the presence of a base, an α-hydrogen can be abstracted to form an enolate ion, which is a powerful nucleophile.

This enolate can then react with another electrophile, such as an aldehyde or another ketone, in an aldol (B89426) condensation. For example, a crossed aldol condensation between this compound and an aldehyde without α-hydrogens (like benzaldehyde) can be directed to form a specific β-hydroxy ketone product. Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated ketone.

The following table summarizes some key carbonyl addition and condensation reactions of this compound.

| Reaction Type | Reagents | Product Type |

| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary alcohol |

| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |

| Cyanohydrin Formation | KCN, H₂SO₄ | Cyanohydrin |

| Aldol Condensation | Base, RCHO | β-Hydroxy ketone |

| Wittig Reaction | Ph₃P=CHR' | Alkene |

The tetrahydrofuran (B95107) ring in this compound is a cyclic ether, which is generally stable under neutral and basic conditions. However, under strongly acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atoms susceptible to nucleophilic attack, leading to ring-opening.

The presence of the ketone at the 3-position can influence the regioselectivity of the ring-opening reaction. Protonation of the ether oxygen followed by nucleophilic attack at the C2 or C5 position would be the typical mechanism. The methyl group at the C2 position may sterically hinder attack at this site, potentially favoring attack at the C5 position.

Common reagents for ether cleavage include strong acids like hydroiodic acid (HI) and hydrobromic acid (HBr), as well as Lewis acids such as boron tribromide (BBr₃). For example, reaction with HI would likely proceed via an S(_N)2 mechanism, with the iodide ion acting as the nucleophile. The initial product would be a haloalcohol, which could potentially undergo further reactions depending on the conditions.

The stability of the ether ring is a key consideration in reactions involving this compound, especially when acidic catalysts are employed for transformations at the ketone functionality. Careful selection of reaction conditions is necessary to avoid unintended ring-opening.

The dual functionality of this compound allows for selective transformations in the presence of other functional groups, or for reactions that involve both the ketone and the ether.

For example, reactions with bifunctional reagents can lead to the formation of new heterocyclic systems. The reaction with primary amines can initially form an imine at the carbonyl group. Depending on the structure of the amine and the reaction conditions, subsequent intramolecular reactions involving the ether or other parts of the molecule could occur. For instance, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazoline-type structure.

The presence of the ether can also influence the stereochemical outcome of reactions at the ketone. The ring structure can provide a degree of conformational rigidity, which may lead to preferential attack of a nucleophile from one face of the molecule over the other, resulting in diastereoselective product formation.

Furthermore, the ketone functionality can be transformed into other groups, leaving the ether ring intact. For instance, a Baeyer-Villiger oxidation of the ketone using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA) would be expected to yield a lactone. libretexts.org The regioselectivity of this oxidation would be of interest, with insertion of an oxygen atom between the carbonyl carbon and either the C2 or C4 carbon.

Mechanistic Investigations of Formation and Degradation

This compound is recognized as a flavor compound that can be formed during the thermal processing of food through the Maillard reaction. researchgate.netacs.org The Maillard reaction is a complex series of non-enzymatic browning reactions between reducing sugars and amino acids.

The formation of furan (B31954) and its derivatives is a known outcome of the Maillard reaction. nih.govnih.govresearchgate.netdongguk.edu The specific pathway for the formation of this compound likely involves the degradation of sugars and their interaction with amino acids. One plausible mechanism involves the formation of key intermediates from the degradation of pentose (B10789219) and hexose (B10828440) sugars.

A proposed pathway could start with the formation of a 1-deoxy-2,3-dione intermediate from a reducing sugar. This intermediate can then undergo cyclization and dehydration to form a furanone ring system. The methyl group at the 2-position could originate from the sugar backbone or from the reaction with Strecker aldehydes, which are formed from the degradation of amino acids. For example, the reaction of a pentose-derived intermediate with acetaldehyde (B116499) (a Strecker aldehyde from alanine) could lead to the formation of the 2-methyl substituted ring.

The following table outlines the general stages of the Maillard reaction that can lead to the formation of furan derivatives.

| Stage | Key Reactions | Relevant Intermediates |

| Initial Stage | Condensation of a reducing sugar with an amino acid to form a glycosylamine. | Glycosylamine |

| Amadori or Heyns rearrangement. | Amadori/Heyns products | |

| Intermediate Stage | Sugar dehydration and fragmentation. | Deoxyosones, furfural (B47365) |

| Strecker degradation of amino acids. | Strecker aldehydes | |

| Final Stage | Aldol condensations, cyclizations, and polymerizations. | Melanoidins, heterocyclic compounds |

The degradation of this compound can occur through various pathways, including photodegradation and oxidation, which can affect its stability and concentration, particularly in food products during storage.

Photodegradation: As a cyclic ketone, this compound is susceptible to photochemical reactions upon absorption of UV light. A common photochemical process for cyclic ketones is the Norrish Type I cleavage. iupac.orgyoutube.com This involves the homolytic cleavage of the α-carbon-carbonyl bond, leading to the formation of a diradical intermediate. This diradical can then undergo several subsequent reactions, including:

Decarbonylation: Loss of carbon monoxide to form a new diradical, which can then cyclize to form a cyclobutane (B1203170) derivative or undergo hydrogen abstraction to form an alkene.

Intramolecular hydrogen abstraction: Leading to the formation of an unsaturated aldehyde or a ketene.

Recombination: Reforming the original ketone.

The specific products of photodegradation will depend on the wavelength of light, the solvent, and the presence of other reactive species.

Oxidation: The oxidation of this compound can occur at either the ketone or the ether functionality. Ketones are generally resistant to mild oxidizing agents. However, under strong oxidizing conditions, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. libretexts.org

The ether linkage is also susceptible to oxidation, particularly in the presence of oxygen and light, which can lead to the formation of hydroperoxides. The presence of the methyl group at the 2-position, which is an α-position to the ether oxygen, makes this site particularly prone to radical abstraction and subsequent oxidation. Oxidation of the ether can lead to ring-opening and the formation of various degradation products. For example, oxidation of secondary ethers can lead to the formation of ketones. acs.org

Spectroscopic and Computational Characterization of 2 Methyltetrahydrofuran 3 One

Conformational Analysis and Molecular Structure

The five-membered ring of 2-Methyltetrahydrofuran-3-one is not planar, leading to a complex conformational space that has been elucidated through a combination of microwave spectroscopy and quantum chemical calculations.

The rotational spectra of this compound have been investigated using a molecular jet Fourier transform microwave (FTMW) spectrometer. researchgate.net In these experiments, the sample is introduced into a high-vacuum chamber, where it is cooled to very low rotational and vibrational temperatures, simplifying the otherwise dense rotational spectrum. This technique allows for the high-resolution measurement of rotational transitions, from which highly accurate rotational constants can be determined. For this compound, spectra were recorded in the frequency range of 2.0 to 26.5 GHz. researchgate.net The high resolution of this method enables the unambiguous identification of different conformers present in the jet-cooled molecular beam.

To complement the experimental data, quantum chemical calculations are employed to explore the potential energy surface of this compound and identify its stable conformers. researchgate.net These calculations, often performed at the MP2/6-311++G(d,p) level of theory, have revealed the existence of two stable twist conformers for the molecule. researchgate.net These conformers differ primarily in the orientation of the methyl group, which can be in either an equatorial or an axial position. The calculations indicate that the conformer with the equatorial methyl group is the more stable of the two. researchgate.net Under the cold conditions of the molecular jet, only the spectral signatures of this more stable conformer were observed and assigned. researchgate.net

| Conformer | Methyl Group Position | Relative Stability |

|---|---|---|

| I | Equatorial | More Stable |

| II | Axial | Less Stable |

The puckering of the five-membered ring in the conformers of this compound is quantitatively described using the Cremer-Pople notation. researchgate.net This notation uses a set of puckering coordinates (q and φ) to define the exact shape of the ring. For this compound, the quantum chemical calculations have shown that the stable conformers adopt twist conformations. researchgate.net The presence of a carbonyl group in the ring is suggested to favor the twist structure over an envelope structure, which is in contrast to the related molecule 2-methyltetrahydrofuran (B130290) where the envelope conformation is dominant. researchgate.net

Five-membered rings like that in this compound can undergo a low-energy conformational change known as pseudorotation, where the puckering of the ring moves around the ring without passing through a high-energy planar intermediate. While the existence of two stable twist conformers implies a pathway for interconversion, specific studies detailing the pseudorotation pathway and the associated energy barriers for this compound are not extensively detailed in the available literature. However, for the related molecule 2-methyltetrahydrofuran, an intramolecular conversion between two low-energy conformers is connected by a transition state with an energy of about 4 kJ mol⁻¹.

Thermodynamic Properties and Theoretical Calculations

The thermodynamic stability of this compound is a key chemical property, with its enthalpy of formation being a central value.

The standard molar enthalpy of formation provides a measure of the energy content of a compound. Despite its importance, specific experimental values for the enthalpy of formation of this compound, determined through techniques like combustion calorimetry, are not readily found in the reviewed scientific literature. Similarly, high-level computational studies, such as those using G3(MP2)//B3LYP or other composite methods to calculate the gas-phase enthalpy of formation for this compound, have not been explicitly reported. For context, computational methods are frequently used to estimate the enthalpies of formation for furan (B31954) derivatives, and these theoretical values are often compared with experimental data when available to ensure accuracy.

Standard Thermodynamic Properties in Gaseous State

Detailed experimental data on the standard thermodynamic properties of this compound in the gaseous state, such as the standard enthalpy of formation (ΔfH°gas) and standard entropy (S°gas), are not extensively documented in publicly available literature. The determination of these properties typically requires specialized calorimetric or spectroscopic studies, which may not have been performed or published for this specific compound.

For the closely related compound, 2-methyltetrahydrofuran, experimental and computational studies have been conducted to determine its thermodynamic properties. For instance, the gas-phase entropy at 298.15 K has been determined through a combination of adiabatic calorimetry and statistical mechanics. rsc.org Furthermore, the enthalpy of formation of 2-methyltetrahydrofuran in the gas phase has been obtained through combustion calorimetry and agrees with high-level computational methods. researchgate.net However, the presence of the carbonyl group in this compound significantly alters its electronic structure and intermolecular interactions, meaning the thermodynamic data for 2-methyltetrahydrofuran cannot be directly extrapolated.

Application of DLPNO-CCSD(T1)/CBS and G4 Methods

High-level quantum chemical methods such as Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations, extrapolated to the complete basis set limit (DLPNO-CCSD(T1)/CBS), and Gaussian-4 (G4) theory are powerful tools for the accurate prediction of thermochemical properties of molecules. These methods are known for their high accuracy in calculating enthalpies of formation, bond dissociation energies, and other thermodynamic quantities.

Advanced Spectroscopic Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of this compound. The spectra, typically recorded in a solvent such as deuterated chloroform (B151607) (CDCl₃), reveal distinct signals for each unique proton and carbon environment in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in CDCl₃ (at 400 MHz) displays signals corresponding to the different protons in the molecule. chemicalbook.com The chemical shifts (δ) are reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) internal standard.

| Assignment | Chemical Shift (ppm) |

| CH₃ | 1.287 |

| CH₂ (position 4) | 2.513 - 2.530 |

| CH (position 2) | 3.796 |

| CH₂ (position 5) | 4.069 - 4.322 |

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for this compound are as follows: chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| CH₃ | ~15 |

| CH₂ (position 4) | ~35 |

| CH (position 2) | ~75 |

| CH₂ (position 5) | ~65 |

| C=O (position 3) | >200 |

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound (Note: Precise values for all carbons are not fully detailed in the source, with the carbonyl carbon typically appearing at a very high chemical shift).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (100.12 g/mol ). chemicalbook.com The fragmentation pattern provides valuable structural information.

Key Fragments in the Mass Spectrum of this compound: chemicalbook.com

| m/z | Relative Intensity (%) | Possible Fragment |

| 100 | 56.3 | [M]⁺ (Molecular Ion) |

| 87 | 7.3 | [M - CH₃]⁺ |

| 72 | 87.3 | [M - CO]⁺ or rearrangement product |

| 43 | 100.0 | [CH₃CO]⁺ (Base Peak) |

| 44 | 36.1 | |

| 45 | 34.8 | |

| 28 | 55.9 | [CO]⁺ |

| 29 | 27.9 | [CHO]⁺ |

Interactive Data Table: Mass Spectrometry Fragmentation Data for this compound

The base peak at m/z 43 is characteristic of a methyl ketone, arising from the stable acetyl cation. The significant peak at m/z 72 suggests the loss of a neutral carbon monoxide molecule or a rearrangement followed by fragmentation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: a ketone and an ether within a five-membered ring. chemicalbook.com

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1740-1760 cm⁻¹. The exact position can be influenced by the ring strain of the five-membered ring.

C-O-C Stretch (Ether): A strong absorption band is expected in the region of 1050-1150 cm⁻¹ due to the asymmetric stretching of the ether linkage within the tetrahydrofuran (B95107) ring.

C-H Stretch (Alkyl): Absorption bands in the region of 2850-3000 cm⁻¹ are expected due to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.

C-H Bend (Alkyl): Bending vibrations for the methyl and methylene groups are expected in the region of 1350-1470 cm⁻¹.

The specific frequencies and intensities of these bands provide a unique fingerprint for the molecule, allowing for its identification and characterization.

Applications in Advanced Chemical and Biological Systems

Flavor and Fragrance Industry Applications

2-Methyltetrahydrofuran-3-one is a potent aroma compound with a distinct sensory profile that makes it highly valuable in the flavor and fragrance sectors. leapchem.com Its natural occurrence in a variety of heat-processed foods has made it a desirable component for creating and enhancing specific flavor profiles. leapchem.com

Also known as methyl tetrahydrofuran (B95107) ketone or bread ketone, this compound is a versatile flavoring agent. guidechem.com It is widely used for its sweet, nutty, and caramel-like odor. leapchem.com The compound imparts a deceptively light and simple aroma, often described as being like fresh-baked bread with nutty and brown undertones. perfumerflavorist.com Its flavor profile is characterized as nutty and astringent with a creamy almond nuance. perfumerflavorist.comthegoodscentscompany.com

This compound is applied in a wide array of food and beverage products, including roasted flavorings, almond, rum, cocoa, brandy, and caramel (B1170704) flavors. perfumerflavorist.com It is also utilized in bakery goods, beef, chocolate, and various dairy products. perfumerflavorist.com The U.S. Food and Drug Administration (FDA) lists it as a flavoring agent or adjuvant. nih.gov Its ability to synergistically enhance or modify the aroma impact of other flavor compounds makes it a valuable tool in complex flavor formulations. leapchem.com

Sensory Profile of this compound

| Attribute | Description | Source |

|---|---|---|

| Odor | Bread-like, sweet, caramel, nutty, buttery, rum-like | leapchem.comperfumerflavorist.comperfumerflavorist.comthegoodscentscompany.comventos.com |

| Flavor | Nutty, astringent, creamy almond nuance | perfumerflavorist.comthegoodscentscompany.com |

Beyond coffee, this compound is naturally present in other roasted foods, including roasted filberts and almonds. perfumerflavorist.com Its formation is often linked to the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. perfumerflavorist.com This makes it a key marker for the development of roasted and baked flavor profiles in food science. leapchem.com

In the fragrance industry, this compound is used as a fragrance component in cosmetics and perfumes to impart warm, gourmand notes. leapchem.comchemimpex.com Its pleasant, sweet aroma enhances product appeal. chemimpex.com It is particularly effective in fragrance systems where sweet, caramel, rum, and bread scents are desired. guidechem.com In addition to its direct contribution to the scent profile, it is also applied as a fixative in the manufacturing of fragrance ingredients. chemicalbull.com The International Fragrance Association (IFRA) includes this compound in its list of fragrance ingredients. nih.gov

Applications in Organic Synthesis and Industrial Chemistry

The unique structural and chemical properties of this compound make it a valuable compound in organic synthesis and for various industrial processes. chemimpex.com

This compound serves as an effective and versatile solvent in a variety of chemical reactions, particularly in organic synthesis. chemimpex.comsolubilityofthings.com Its utility as a solvent stems from its ability to dissolve a wide range of both polar and non-polar substances. chemimpex.com The molecule's structure, which includes a polar carbonyl group and a less polar ether ring, contributes to these properties. solubilityofthings.com

This compound exhibits good solubility in polar solvents such as water and alcohols, which is attributed to functional groups capable of engaging in hydrogen bonding. solubilityofthings.com Conversely, it has lower solubility in non-polar solvents. solubilityofthings.com This dual solubility characteristic enhances its utility in laboratory and industrial settings for various chemical processes. chemimpex.com

Solubility Characteristics of this compound

| Solvent Type | Solubility Level | Reason |

|---|---|---|

| Polar (e.g., water, alcohols) | Good | Can engage in hydrogen bonding. solubilityofthings.com |

| Non-Polar | Lower | The molecule's overall polar nature hinders interaction. solubilityofthings.com |

This compound functions as a valuable intermediate and building block in the synthesis of more complex molecules. leapchem.comchemimpex.com It is used as a starting raw material in the synthesis of other chemical reagents. chemicalbull.com Its furan-based structure makes it potentially useful for creating more complex heterocyclic or chiral molecules. leapchem.com

The compound's role is particularly noted in the production of pharmaceuticals and fine chemicals. chemimpex.com It serves as an intermediate in the synthesis of various agrochemicals and specialty chemicals. chemimpex.com The use of this compound can lead to improved reaction efficiencies and yields, making it a preferred choice in many chemical processes for the pharmaceutical and agrochemical industries. chemimpex.comchemicalbull.com

Use in Coatings, Adhesives, and Electronic Applications

While the versatile properties of this compound suggest its suitability for use in coatings, adhesives, and electronic applications, specific research detailing its performance and application in these areas is not extensively documented. The scientific literature more broadly covers the applications of the related bio-based solvent, 2-Methyltetrahydrofuran (B130290) (2-MeTHF), which has been explored for creating co-oligomers used in bio-based adhesives and as a component in adhesive formulations. acs.orgacs.orgtue.nlgoogle.com The potential for this compound in these fields remains an area for future investigation.

Alternative Solvent in Biphasic Reactions

This compound is recognized as a GRAS (Generally Recognized as Safe) and food-grade solvent, highlighting its potential as a green alternative in chemical processes. researchgate.net However, there is a notable lack of specific studies investigating its use as an alternative solvent in biphasic reactions. In contrast, the related compound 2-Methyltetrahydrofuran (2-MeTHF) is well-documented as an effective substitute for conventional solvents like dichloromethane in biphasic systems. semanticscholar.orgnih.govresearchgate.netmonumentchemical.com 2-MeTHF is noted for its limited water miscibility, which allows for clean phase separation. wikipedia.org The application of this compound in similar biphasic systems is plausible but requires dedicated research to validate its efficacy.

Biological Activity and Biotechnological Research

Quorum Sensing Inhibition and Biofilm Formation Studies

A significant area of research for this compound is its ability to interfere with bacterial communication, a process known as quorum sensing (QS). This compound has been identified as a quorum sensing inhibitor. By disrupting QS pathways, it can inhibit the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to antimicrobial treatments.

Research has demonstrated that this compound can inhibit biofilm formation in the bacterium Hafnia alvei, a microbe sometimes associated with food spoilage and opportunistic infections. Studies on other pathogens, such as Pseudomonas aeruginosa, have also shown the antibiofilm potential of furanone compounds. The table below summarizes key research findings in this area.

| Organism | Activity | Key Findings |

|---|---|---|

| Hafnia alvei | Quorum Sensing Inhibition, Biofilm Inhibition | Identified as a quorum sensing inhibitor capable of preventing biofilm formation. |

| Pseudomonas aeruginosa | Biofilm Inhibition | Treatment with sub-inhibitory doses resulted in a significant decrease in biofilm biomass. |

Potential Antimicrobial, Antifungal, and Anticancer Properties

The chemical structure of this compound, specifically the 2(5H)-furanone core, is shared by a class of compounds known for a range of biological activities. This suggests the potential for this compound to exhibit similar properties, although direct research on this specific compound is limited.

Antimicrobial and Antifungal Potential: Various derivatives of 2(5H)-furanone have demonstrated notable antimicrobial and antifungal activities. Some studies have shown that these compounds can inhibit the formation of both monospecies and mixed biofilms of pathogens like Staphylococcus aureus and Candida albicans. Furthermore, certain furanone derivatives have been found to work synergistically with conventional antibiotics and antifungals, enhancing their effectiveness and potentially reducing required dosages.

Anticancer Potential: The furanone scaffold is present in several natural and synthetic compounds that have been investigated for anticancer properties. Research on different furanone and furopyridone derivatives has demonstrated cytotoxic activity against various cancer cell lines, including esophageal and colon cancer. These related compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through mechanisms such as the activation of caspases. These findings suggest that the furanone core of this compound makes it a candidate for future anticancer research.

Role in Microbial Biosynthesis of Aroma Compounds

This compound is a significant volatile aroma compound found naturally in a wide array of foods, including coffee, bread, rum, and tomatoes. guidechem.com Its characteristic sweet, caramel-like, and nutty aroma contributes to the complex flavor profiles of these products. guidechem.com While it is a well-known product of the Maillard reaction (a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor), it also appears as a volatile byproduct in microbial fermentations. Its presence is often monitored in research focused on the natural, biotechnology-based production of flavors. However, detailed studies elucidating the specific microbial biosynthesis pathways—the precursor molecules and enzymatic steps used by microorganisms to produce this compound—are not extensively detailed in the current scientific literature.

Enzyme-Mediated Reactions and Biotransformations

As a bio-based and food-grade solvent, this compound is considered a suitable medium for enzyme-mediated reactions. researchgate.net The field of biocatalysis often employs green solvents to improve the sustainability of chemical synthesis. The related solvent, 2-MeTHF, has been successfully used as a co-solvent in various enzyme-catalyzed reactions, including those mediated by lyases and other enzymes for C-C bond formation, demonstrating the compatibility of this class of solvents with biocatalytic processes. rsc.orgresearchgate.net

Despite its potential, specific research detailing this compound as a direct substrate or product in enzyme-mediated reactions or biotransformations is limited. Biotransformation, which uses biological systems like enzymes or whole cells to perform chemical modifications, is a key area of biotechnology. nih.govmdpi.com While the biotransformation of various furan-containing compounds has been explored, the direct enzymatic synthesis or modification of this compound remains a largely unexplored area of research. acs.org

Environmental and Sustainability Considerations in the Life Cycle

Life Cycle Assessment (LCA) and Environmental Footprint

There is no specific Life Cycle Assessment (LCA) or detailed environmental footprint analysis for 2-Methyltetrahydrofuran-3-one found in the reviewed literature. While its potential synthesis from renewable resources suggests a favorable environmental profile, quantitative data to support this is lacking. nbinno.com

Comparison with Conventional Solvents (e.g., THF, Dichloromethane)

Direct comparative studies between this compound and conventional solvents like Tetrahydrofuran (B95107) (THF) or Dichloromethane regarding their environmental impact are not available. Such comparisons would require detailed LCA data, which is currently absent for this compound.

Carbon Footprint Analysis and Emission Reduction

A carbon footprint analysis for the production and use of this compound has not been published. While its bio-based origin suggests potential for reduced carbon emissions compared to petrochemical-based solvents, empirical data and formal analysis are required to quantify these benefits. nbinno.com

Biodegradability and Environmental Fate

Specific studies on the biodegradability and environmental fate of this compound are not available in the public domain. Ecological information is noted as unavailable in safety data sheets for the compound. sigmaaldrich.com

Abiotic Degradation Processes (Sunlight, Air)

There is no specific information available concerning the abiotic degradation of this compound through processes like photolysis (sunlight) or oxidation by air.

Waste Management and Disposal Considerations

Guidance for the management and disposal of this compound is available from safety data sheets. sigmaaldrich.comvigon.comchemicalbook.com Waste material must be disposed of in accordance with national and local regulations. sigmaaldrich.com It is advised not to mix the chemical with other waste and to handle uncleaned containers as the product itself. sigmaaldrich.com

General recommendations for spills include absorption with inert material (e.g., dry sand, earth) and placement into a chemical waste container. chemicalbook.com It is also emphasized that the product should not be allowed to enter drains, water courses, or sewers. vigon.com For disposal, options may include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. chemicalbook.com

| Waste Management Aspect | Recommendation |

| General Disposal | Dispose of in accordance with national and local regulations. sigmaaldrich.com |

| Container Handling | Handle uncleaned containers like the product itself. sigmaaldrich.com |

| Spill Cleanup | Absorb with inert material and place in a chemical waste container. chemicalbook.com |

| Environmental Release | Prevent entry into drains, sewers, and water courses. vigon.com |

Regulatory Aspects and Safety in Research

Regulatory Status and Classification

2-Methyltetrahydrofuran-3-one is recognized by key international regulatory bodies for its use as a flavoring agent. The Flavor and Extract Manufacturers Association (FEMA) has assigned it FEMA number 3373, and it is considered Generally Recognized as Safe (GRAS) for its intended use in food. femaflavor.orgfda.govsigmaaldrich.comnih.gov This status indicates that it has been adequately shown to be safe under the conditions of its intended use. fda.gov

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound, assigning it JECFA number 1448. femaflavor.orgfda.gov In its 2004 evaluation, JECFA concluded that there is "No safety concern at current levels of intake when used as a flavouring agent". nih.govwho.int

The table below summarizes the regulatory classifications for this compound.

| Regulatory Body | Classification/Number | Details |

| FEMA | 3373 | Generally Recognized as Safe (GRAS) as a flavoring agent. femaflavor.orgfda.govsigmaaldrich.com |

| JECFA | 1448 | No safety concern at current levels of intake when used as a flavouring agent (2004 evaluation). femaflavor.orgnih.govwho.int |

Occupational Safety and Handling in Laboratory Settings

In a laboratory setting, the safe handling of this compound is crucial due to its chemical and physical properties. It is classified as a flammable liquid and can be harmful if swallowed. sigmaaldrich.comsigmaaldrich.com Therefore, adherence to strict safety protocols is necessary to minimize risks.

General hygiene practices are also important. Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled or stored. furan.com It is recommended to wash hands thoroughly after handling the compound, even if gloves were worn. nj.govmonumentchemical.com Emergency eyewash stations and safety showers should be readily accessible in the immediate work area. nj.govfishersci.com

Given that this compound is a flammable liquid with a flash point of 39 °C (102.2 °F) in a closed cup, stringent measures must be in place to prevent fire and explosion. sigmaaldrich.com All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the handling and storage areas. nj.govmonumentchemical.comthermofisher.com

"No smoking" policies must be strictly enforced. monumentchemical.com Electrical equipment, including lighting and ventilation systems, should be explosion-proof. furan.comnj.gov Only non-sparking tools should be used when handling containers of this substance. furan.comnj.gov

To prevent the buildup of static electricity, which can serve as an ignition source, containers and transfer equipment should be grounded and bonded. nj.govthermofisher.com The compound should be stored in a cool, well-ventilated, fireproof area, away from heat and direct sunlight. nj.govmonumentchemical.com Storage should also be separate from incompatible materials such as strong acids, strong bases, and oxidizing agents. monumentchemical.comthermofisher.com

In the event of a spill, immediate action should be taken to contain and clean it up safely. Only personnel trained in chemical spill response should handle the cleanup. furan.com The first step is to alert others in the area and, if necessary, evacuate. princeton.edu All ignition sources in the vicinity of the spill must be removed or extinguished. thermofisher.comnoaa.gov

The spill area should be well-ventilated to disperse vapors. nj.gov To contain the spill, an inert, non-combustible absorbent material such as dry earth, sand, or vermiculite (B1170534) should be used. nj.govnoaa.gov This absorbent material should be distributed over the spill, working from the outside in to prevent splashing. princeton.edu

Once the substance is fully absorbed, the mixture should be collected using non-sparking tools and placed into a suitable, labeled, and sealed container for hazardous waste disposal. nj.govnoaa.gov The spill area should then be thoroughly cleaned and ventilated. nj.gov It is important to prevent the spilled material from entering drains or sewers, as this could create a fire or explosion hazard. nj.govnoaa.gov

Future Directions and Emerging Research Areas